molecular formula C8H10ClN3O2S B1427555 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide CAS No. 1247169-86-3

4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide

Cat. No.: B1427555
CAS No.: 1247169-86-3
M. Wt: 247.7 g/mol
InChI Key: HSQJUKKGWXZPNG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide typically involves the reaction of 6-chloropyrimidine with thiomorpholine 1,1-dioxide under specific conditions. The process can be summarized as follows:

    Starting Materials: 6-chloropyrimidine and thiomorpholine 1,1-dioxide.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 6-chloropyrimidine is added to a solution of thiomorpholine 1,1-dioxide in the chosen solvent, followed by the addition of the base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its thiomorpholine form.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyrimidine moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Acts as an inhibitor of checkpoint kinase 1 (Chk1), making it valuable in studying cell cycle regulation and DNA damage response.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit Chk1, which is involved in tumor cell survival and proliferation.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The primary mechanism of action of 4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide involves the inhibition of checkpoint kinase 1 (Chk1). Chk1 is a key regulator of the cell cycle and DNA damage response. By inhibiting Chk1, the compound disrupts the cell cycle, leading to cell death, particularly in cancer cells that rely on Chk1 for survival.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyrimidin-4-yl)morpholine: Similar structure but lacks the thiomorpholine 1,1-dioxide moiety.

    4,6-Disubstituted-2-(4-morpholinyl)pyrimidines: These compounds share the pyrimidine core but have different substituents.

Uniqueness

4-(6-Chloropyrimidin-4-yl)thiomorpholine 1,1-dioxide is unique due to its specific inhibition of Chk1 and the presence of the thiomorpholine 1,1-dioxide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2S/c9-7-5-8(11-6-10-7)12-1-3-15(13,14)4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQJUKKGWXZPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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